2-Methyl-4-(piperidin-4-yl)pyrimidine
Overview
Description
2-Methyl-4-(piperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a piperidin-4-yl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 2-methyl-4-(piperidin-4-yl)pyrimidine, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as antiproliferation and antimetastatic effects on various types of cancers .
Pharmacokinetics
Piperidine derivatives are known to have a wide variety of biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Action Environment
It’s known that the synthesis of piperidine derivatives is an important task of modern organic chemistry, suggesting that environmental factors may play a role in their synthesis .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(piperidin-4-yl)pyrimidine plays a role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with the enzyme IKKβ (I-kappa-B kinase beta), where this compound acts as an inhibitor . This interaction is characterized by the formation of stable hydrophobic interactions within the catalytic pocket of IKKβ. Additionally, the compound may interact with other proteins involved in cell signaling pathways, contributing to its potential therapeutic effects.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, for example, it can inhibit cell proliferation by targeting specific signaling pathways . This compound influences cell function by modulating cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation. Furthermore, this compound can impact gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the catalytic pocket of IKKβ, inhibiting its activity and thereby blocking the downstream signaling pathways that promote inflammation and cell proliferation . Additionally, this compound may inhibit other enzymes and proteins involved in cell signaling, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and proteins, resulting in lasting changes in cellular function. These effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall efficacy and safety of the compound, as the metabolites may have different biological activities. Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target enzymes and proteins, determining its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-4-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with piperidine. The reaction is carried out in the presence of a solvent such as dioxane, and the mixture is heated to facilitate the substitution reaction . The general reaction scheme is as follows:
2,4-Dichloro-5-methylpyrimidine+Piperidine→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-4-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring, which can be activated by electron-withdrawing groups.
Oxidation and Reduction: The piperidine moiety can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and various condensation products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-(piperidin-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)pyrimidine: Similar in structure but lacks the methyl group at the 2-position.
2-Methyl-4-(pyridin-4-yl)pyrimidine: Similar but contains a pyridine ring instead of a piperidine ring.
2,4-Dimethylpyrimidine: Lacks the piperidin-4-yl group.
Uniqueness
2-Methyl-4-(piperidin-4-yl)pyrimidine is unique due to the presence of both the methyl group and the piperidin-4-yl group, which confer specific steric and electronic properties that influence its reactivity and biological
Properties
IUPAC Name |
2-methyl-4-piperidin-4-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENMZMXAVYQZQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651201 | |
Record name | 2-Methyl-4-(piperidin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949100-33-8 | |
Record name | 2-Methyl-4-(piperidin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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